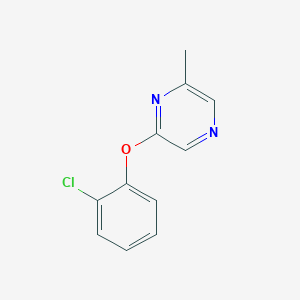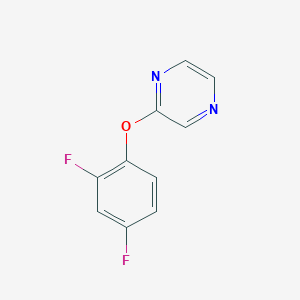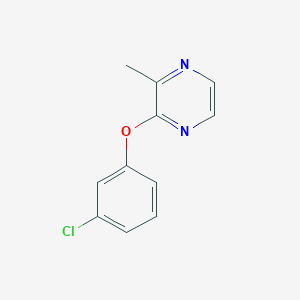![molecular formula C17H19N7 B6442457 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549065-46-3](/img/structure/B6442457.png)
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine (4-MMPP) is a small molecule that has attracted considerable attention in recent years due to its potential applications in scientific research. 4-MMPP is a pyrazolopyrimidine compound that is related to pyrazole and pyrimidine, two important nucleobases in DNA and RNA. It has been studied extensively as a potential drug candidate, but has also been investigated for its potential applications in scientific research.
科学的研究の応用
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine has been studied extensively for its potential applications in scientific research. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), and has been investigated as a potential inhibitor of proteins involved in cancer progression. It has also been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, it has been studied as a potential inhibitor of enzymes involved in the biosynthesis of fatty acids, and as a potential modulator of the immune system.
作用機序
Target of Action
Similar compounds have been found to target enzymes like succinate dehydrogenase (sdh) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways in cellular respiration.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit their target enzymes . For instance, a compound with a similar structure was found to form a strong hydrogen bond with the amino acid residues of SDH , potentially inhibiting the enzyme’s activity.
実験室実験の利点と制限
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be prepared from a variety of starting materials. Additionally, it has been shown to interact with certain proteins and enzymes in the body, which can lead to changes in the biochemical and physiological processes. However, there are also some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, which can make it difficult to maintain a consistent concentration of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine in laboratory experiments. Additionally, its mechanism of action is still not fully understood, which can make it difficult to predict the effects of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine on biochemical and physiological processes.
将来の方向性
There are a number of potential future directions for research on 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine. One potential direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to investigate the potential applications of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine as a drug candidate for the treatment of various diseases. Finally, further research could be done to investigate the potential of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine as a ligand in the synthesis of metal-organic frameworks (MOFs).
合成法
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine can be synthesized from a variety of starting materials. The most commonly used synthesis method is the reaction of 4-chloro-1H-pyrazole-4-carboxylic acid with 4-(pyridin-2-yl)piperazine. This reaction is catalyzed by a base such as potassium carbonate, and yields 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine as the main product. Other methods of synthesis have been reported, including the reaction of 4-chloro-1H-pyrazole-4-carboxylic acid with 4-(pyridin-2-yl)piperazine in the presence of a palladium catalyst, and the reaction of 4-chloro-1H-pyrazole-4-carboxylic acid with 4-(pyridin-2-yl)piperazine in the presence of a palladium-copper catalyst.
特性
IUPAC Name |
4-(4-methylpyrazol-1-yl)-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7/c1-14-11-21-24(12-14)17-10-16(19-13-20-17)23-8-6-22(7-9-23)15-4-2-3-5-18-15/h2-5,10-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWIPBHXLOVORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B6442374.png)
![5-fluoro-2,4-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442384.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide](/img/structure/B6442386.png)
amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442394.png)
![N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442399.png)
amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442410.png)
![5-fluoro-2,4-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442411.png)


![9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B6442432.png)
![N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442435.png)
![N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442442.png)
![4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442463.png)
